molecular formula C7H10O2 B13017296 Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate

Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate

Cat. No.: B13017296
M. Wt: 126.15 g/mol
InChI Key: QXALAIGMJXVFPB-UHFFFAOYSA-N
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Description

Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate is a highly strained bicyclic compound featuring a four-membered carbocycle with a bridging C(1)-C(3) bond. This unique structure imparts significant strain energy, making it an intriguing subject for chemical research and applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include methyl lithium, tert-butyl lithium, and various oxidizing and reducing agents. Reaction conditions typically involve low temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include cyclobutanes and other ring-opened derivatives, which are valuable intermediates in organic synthesis .

Mechanism of Action

The mechanism of action of methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate involves strain-release reactions, where the high strain energy of the compound is relieved through various chemical transformations. This strain-release mechanism allows the compound to participate in a range of reactions, leading to the formation of more stable products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate is unique due to its ester functional group, which imparts additional reactivity and potential for functionalization. This makes it a valuable intermediate in organic synthesis and a subject of interest in various scientific research fields .

Biological Activity

Methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate (CAS Number: 30493-92-6) is a bicyclic compound that has garnered interest in the field of organic chemistry and medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in medicinal chemistry.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₇H₁₀O₂
Molecular Weight126.153 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A
LogP0.959
PSA (Polar Surface Area)26.3 Ų

These properties indicate that the compound is relatively non-polar, which may influence its biological interactions and solubility in biological systems.

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an intermediate in various chemical reactions with implications for drug development.

Mechanistic Studies

Recent research indicates that bicyclo[1.1.0]butanes, including this compound, can undergo photocatalytic oxidative activation, which can lead to the formation of reactive intermediates useful for further synthetic applications . The study demonstrated that these compounds could react with electron-rich and electron-poor substrates, suggesting versatility in their reactivity profiles.

Synthesis and Functionalization

The synthesis of this compound has been explored through various methods, including palladium-catalyzed cross-coupling reactions that allow for late-stage diversification of bridgehead substituents . This functionalization capability is crucial for developing derivatives with enhanced biological activity or specific pharmacological properties.

Case Study 1: Antitumor Activity

A study investigating the antitumor potential of bicyclo[1.1.0]butanes found that certain derivatives exhibited significant cytotoxic effects against cancer cell lines . While specific data on this compound was not detailed, the structural similarities suggest a potential for similar biological effects.

Case Study 2: Bioconjugation Processes

Bicyclo[1.1.0]butanes have been recognized as valuable intermediates in bioconjugation processes, which are essential for developing targeted drug delivery systems . The ability to modify these compounds allows researchers to create conjugates that can selectively target cancer cells or other pathological tissues.

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

methyl 3-methylbicyclo[1.1.0]butane-1-carboxylate

InChI

InChI=1S/C7H10O2/c1-6-3-7(6,4-6)5(8)9-2/h3-4H2,1-2H3

InChI Key

QXALAIGMJXVFPB-UHFFFAOYSA-N

Canonical SMILES

CC12CC1(C2)C(=O)OC

Origin of Product

United States

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